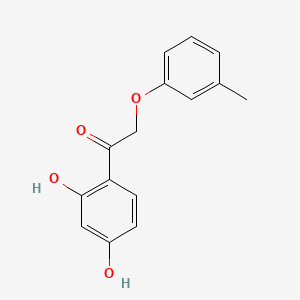

1-(2,4-dihydroxyphenyl)-2-(3-methylphenoxy)ethanone

説明

Synthesis Analysis

The synthesis of similar compounds involves strategic functionalization and coupling reactions. For example, a study by Čižmáriková et al. (2002) discusses the preparation of a homologous series of (3-alkoxymethyl-4-hydroxyphenyl)ethanones, highlighting the versatility of such compounds in synthesis (Čižmáriková, Polakovičová, & Mišíková, 2002). The reaction typically involves the use of chloromethyl precursors and alcohols, showcasing a method that could be analogous to synthesizing 1-(2,4-dihydroxyphenyl)-2-(3-methylphenoxy)ethanone.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(2,4-dihydroxyphenyl)-2-(3-methylphenoxy)ethanone can be complex, with various conformations depending on the intermolecular interactions, such as hydrogen bonding. The study on crystallographic identification by Manzano et al. (2015) provides insights into how these interactions influence the crystal packing and stability of related compounds (Manzano, Baggio, & Cukiernik, 2015).

Chemical Reactions and Properties

Compounds with similar structures participate in a range of chemical reactions, reflecting their chemical properties. The study by Pimenova et al. (2003) on the synthesis and reactions of a related ester compound sheds light on the reactivity of such molecules, including nucleophilic substitutions and cyclization reactions (Pimenova, Krasnych, Goun, & Miles, 2003).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, can be significantly influenced by their molecular conformations and intermolecular interactions. The analysis of polymorphism in similar compounds by Suarez et al. (2017) illustrates the impact of these factors on the physical properties (Suarez et al., 2017).

Chemical Properties Analysis

The chemical properties, such as reactivity towards specific reagents, stability under various conditions, and potential for forming derivatives, are crucial for understanding the applications of 1-(2,4-dihydroxyphenyl)-2-(3-methylphenoxy)ethanone. Studies like the one conducted by Jin-xia (2010) on the synthesis of related compounds provide valuable information on these aspects (Jin-xia, 2010).

科学的研究の応用

Environmental Science and Chemistry

Disinfection By-Products in Water Treatment : A study investigated the transformation characteristics and genotoxicity changes of 2,4-Dihydroxybenzophenone (BP-1), a similar compound, during the chlorination disinfection process. This research highlighted the formation of novel by-products, including chlorobenzoquinone, phenyl benzoquinones, and polycyclic aromatic hydrocarbons, proposing plausible transformation pathways involving chlorination substitution and hydrolysis reactions. This work underlines potential ecological and health risks associated with such transformations in water treatment processes (Xuefeng Sun et al., 2019).

Bacterial Metabolism of Environmental Contaminants : Another study focused on the novel metabolic pathway of Bisphenol A (BPA) by a Gram-negative bacterium, revealing a process involving oxidative skeletal rearrangement and further transformations leading to the mineralization of BPA. This research opens avenues for understanding bacterial roles in mitigating environmental contamination by similar phenolic compounds (J. Spivack, T. K. Leib, J. Lobos, 1994).

Chemistry and Biochemistry

Corrosion Inhibition : A study on the corrosion inhibition efficiency of various Schiff bases, including 1-(4-(2-hydroxybenzylideneamino)phenyl)ethanone (S4), for carbon steel in 1 M HCl was conducted. This research demonstrated that certain chemical structures, like S4, act as effective mixed (cathodic/anodic) inhibitors, highlighting the importance of chemical structure in corrosion inhibition (M. Hegazy et al., 2012).

Molecular Docking and ADMET Studies : The anti-microbial properties of Ethanone, 1-(2-hydroxy-5-methyl phenyl), were explored through molecular docking and ADMET studies, providing insights into the compound's binding efficacy with proteins in Staphylococcus aureus. This research contributes to the understanding of the compound's potential in developing antimicrobial strategies (Medicharla SRI SATYA, S. B. V., Aiswariya, 2022).

作用機序

将来の方向性

特性

IUPAC Name |

1-(2,4-dihydroxyphenyl)-2-(3-methylphenoxy)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-10-3-2-4-12(7-10)19-9-15(18)13-6-5-11(16)8-14(13)17/h2-8,16-17H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWINKNFGLSMXBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)C2=C(C=C(C=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00160411 | |

| Record name | Ethanone, 1-(2,4-dihydroxyphenyl)-2-(3-methylphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00160411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethanone, 1-(2,4-dihydroxyphenyl)-2-(3-methylphenoxy)- | |

CAS RN |

137987-85-0 | |

| Record name | Ethanone, 1-(2,4-dihydroxyphenyl)-2-(3-methylphenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137987850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(2,4-dihydroxyphenyl)-2-(3-methylphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00160411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]-N-phenyl-1-piperazinecarboxamide](/img/structure/B5527306.png)

![3-[(4-phenyl-1,3-thiazol-2-yl)amino]benzoic acid](/img/structure/B5527312.png)

![2-[2-(4-ethoxybenzylidene)hydrazino]-N-(2-furylmethyl)-2-oxoacetamide](/img/structure/B5527319.png)

![(3S)-1-[3-(ethylthio)propanoyl]-N,N-dimethylazepan-3-amine](/img/structure/B5527357.png)

![3-methyl-1-[(4-methylphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5527360.png)

![2-methyl-5-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5527374.png)

![N-[3-(1,3-benzothiazol-2-ylthio)-5-nitrophenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5527384.png)

![3-ethyl-8-[4-(1H-pyrazol-1-ylmethyl)benzyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5527400.png)